BenchChemオンラインストアへようこそ!

Veltec

Hypertension Health Economics Calcium Channel Blocker

Veltec (nisoldipine, CAS 103599-90-2) is a second-generation dihydropyridine calcium channel blocker with unmatched vascular selectivity and a compelling pharmacoeconomic advantage. Direct comparative evidence shows antihypertensive efficacy equivalent to amlodipine, yet with a 40% lower drug acquisition cost per mmHg of diastolic blood pressure reduction. Its extended-release profile uniquely attenuates the early morning systolic blood pressure surge—a critical window for myocardial infarction and stroke risk. Preclinically, Veltec is the most potent and longest-acting agent among key DHP comparators (nifedipine, nimodipine, nicardipine). It also demonstrates significantly weaker cardiodepressive effects than nifedipine, preserving left-ventricular function in coronary heart disease models.

Molecular Formula C23H31ClN4O3
Molecular Weight 0
CAS No. 103599-90-2
Cat. No. B1166048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeltec
CAS103599-90-2
SynonymsVeltec
Molecular FormulaC23H31ClN4O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Veltec (Nisoldipine, CAS 103599-90-2) Procurement Guide: Compound Identity and Pharmacological Class for Scientific Sourcing


Veltec (CAS 103599-90-2) is the designated compound name associated with the generic drug nisoldipine, a 1,4-dihydropyridine (DHP) derivative [1]. Nisoldipine is a potent calcium channel blocker (CCB) that acts by stabilizing voltage-gated L-type calcium channels in their inactive conformation, primarily on vascular smooth muscle cells [2]. It is recognized as a second-generation dihydropyridine, structurally related to nifedipine but with notable differences in its pharmacological profile [3].

Why Veltec (Nisoldipine) Cannot Be Assumed Interchangeable with Other Dihydropyridines: A Rationale for Specific Sourcing


Substituting one 1,4-dihydropyridine calcium channel blocker (DHP-CCB) for another is not a trivial procurement decision, as members of this class exhibit distinct and therapeutically relevant differences in vascular selectivity, pharmacokinetic profile, and pharmacoeconomic impact [1]. While nisoldipine shares a common mechanism with other DHPs, preclinical and clinical data demonstrate that its specific profile translates to meaningful variations in drug acquisition cost [2], ambulatory blood pressure control patterns [3], and cardiodepressive potential [4], rendering generic in-class substitution scientifically and economically unjustified.

Veltec (Nisoldipine) Comparative Evidence: Quantified Differentiation from Key Analogs and Competitors


Nisoldipine vs. Amlodipine: Equivalent Efficacy at a 40% Lower Acquisition Cost per mmHg BP Reduction

In a randomized, double-blind trial of 161 patients, nisoldipine extended-release (ER) demonstrated clinically equivalent blood pressure reduction to amlodipine, but with a significantly lower drug acquisition cost [1]. An economic analysis revealed that the cost to achieve a 1 mmHg reduction in diastolic blood pressure (DBP) was 40% lower with nisoldipine, and that amlodipine was 80% more expensive for treating hypertension [1].

Hypertension Health Economics Calcium Channel Blocker

Nisoldipine vs. Nifedipine: Significantly Lower Cardiodepressive Effects in Equihypotensive Dosing

In a head-to-head clinical study comparing the cardiodepressive effects of four dihydropyridine calcium channel blockers, nisoldipine exhibited significantly weaker negative inotropic effects than nifedipine [1]. The study administered equihypotensive intravenous doses to patients with coronary heart disease, measuring changes in left-ventricular performance and peripheral resistance [1].

Coronary Artery Disease Cardiodepression Inotropic Effects

Nisoldipine vs. Nifedipine: Superior Potency in Antihypertensive Effect and Duration of Action in a Preclinical Model

A comparative preclinical study in conscious renal hypertensive dogs assessed the acute antihypertensive effects of four 1,4-dihydropyridines. Nisoldipine was identified as the most potent agent with the longest duration of action among the tested compounds [1].

Hypertension Preclinical Pharmacology Pharmacokinetics

Nisoldipine vs. Nifedipine and Nitrendipine: 70-Fold Higher Potency in Inhibiting Thrombin-Induced Platelet Aggregation In Vitro

An in vitro study assessed the effects of several dihydropyridine calcium channel blockers on platelet aggregation and serotonin secretion. Nisoldipine demonstrated substantially higher potency than nifedipine and nitrendipine in inhibiting these processes [1].

Platelet Aggregation Antithrombotic Activity Dihydropyridines

Nisoldipine vs. Nifedipine: Distinct Pattern of Ambulatory Blood Pressure Control with Blunted Morning Surge

While nisoldipine and amlodipine provided similar mean 24-hour blood pressure control, a distinct chronopharmacological profile was observed for nisoldipine. It demonstrated a greater effect during awake hours and, uniquely, blunted the early morning surge in systolic blood pressure [1].

Ambulatory Blood Pressure Monitoring Chronopharmacology Hypertension

Nisoldipine vs. Nifedipine: Equipotent Antihypertensive with Significantly Lower Incidence of Ankle Edema

In a direct, double-blind crossover study comparing nisoldipine (10 mg once daily) to nifedipine (20 mg twice daily) in 30 patients with mild to moderate hypertension, both agents were equally effective in reducing supine and standing blood pressure [1]. However, the side effect profile differed, with ankle edema being significantly more common in the nifedipine group [1].

Hypertension Tolerability Adverse Events

Defined Application Scenarios for Veltec (Nisoldipine) Derived from Comparative Evidence


Cost-Driven Formulary and Large-Scale Procurement in Hypertension Management

For healthcare systems, hospitals, or procurement organizations managing large hypertensive populations, Veltec (nisoldipine) offers a clear economic advantage. Direct comparative trial data demonstrates that it provides antihypertensive efficacy equivalent to amlodipine but with a drug acquisition cost that is 40% lower per mmHg of diastolic blood pressure reduction [1]. This positions Veltec as a cost-effective alternative for formulary inclusion where budget impact is a primary decision driver.

Clinical Research Focused on Chronopharmacology and Cardiovascular Event Prevention

Researchers investigating the circadian patterns of cardiovascular risk should consider Veltec due to its unique effect on ambulatory blood pressure. Unlike amlodipine, which provides a flat 24-hour effect, extended-release Veltec has been shown to blunt the early morning surge in systolic blood pressure, a period linked to heightened risk of myocardial infarction and stroke [2]. This specific pharmacodynamic property makes it a preferred agent in studies evaluating time-dependent cardiovascular protection.

Drug Development and Preclinical Studies Requiring a Potent, Long-Acting Dihydropyridine

In preclinical models of hypertension, Veltec (nisoldipine) has been demonstrated as the most potent and longest-acting agent among key 1,4-dihydropyridine comparators (nifedipine, nimodipine, nicardipine) [3]. For researchers conducting animal studies of hypertension where a sustained and robust blood pressure-lowering effect is required, this evidence supports the selection of Veltec over other in-class candidates to achieve optimal experimental outcomes with potentially less frequent dosing.

Studies Requiring a Calcium Channel Blocker with Documented Minimal Cardiodepression

When research protocols or clinical applications demand a dihydropyridine calcium channel blocker with minimal negative inotropic activity, Veltec is a scientifically justified choice. A direct clinical comparison in patients with coronary heart disease found that nisoldipine exhibits significantly weaker cardiodepressive effects than nifedipine [4]. This property is particularly relevant in models or patient populations where preserving left-ventricular function is critical or when combining with other negative inotropic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Veltec

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.